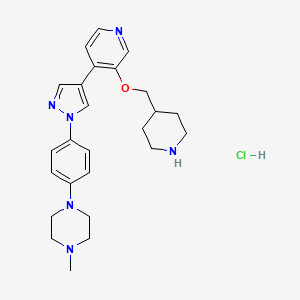

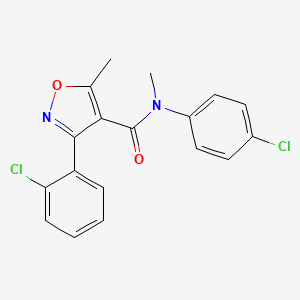

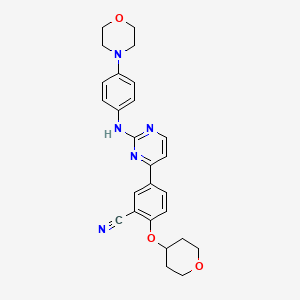

MELK-8a hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MELK-8a (chlorhydrate) est un inhibiteur puissant de la kinase à fermeture éclair de leucine embryonnaire maternelle (MELK), avec une valeur IC50 de 2 nM . Ce composé est principalement utilisé dans la recherche scientifique pour étudier le rôle de MELK dans divers processus biologiques, notamment la régulation du cycle cellulaire, l'apoptose et la progression du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de MELK-8a (chlorhydrate) implique plusieurs étapes, notamment la formation de la structure de base et des modifications ultérieures pour introduire le groupe chlorhydrate. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et sont généralement fournies par les fabricants .

Méthodes de production industrielle

La production industrielle de MELK-8a (chlorhydrate) suit des protocoles standard pour la synthèse des inhibiteurs de kinases. Cela comprend la synthèse chimique à grande échelle, la purification et le contrôle qualité pour garantir une pureté et une constance élevées .

Analyse Des Réactions Chimiques

Types de réactions

MELK-8a (chlorhydrate) subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant MELK-8a (chlorhydrate) comprennent divers solvants organiques, des acides et des bases. Les conditions spécifiques dépendent de la modification ou de la réaction souhaitée .

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant MELK-8a (chlorhydrate) sont généralement des dérivés avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier la relation structure-activité du composé .

Applications de la recherche scientifique

MELK-8a (chlorhydrate) a un large éventail d'applications dans la recherche scientifique :

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant MELK.

Mécanisme d'action

MELK-8a (chlorhydrate) exerce ses effets en inhibant sélectivement l'activité de la kinase à fermeture éclair de leucine embryonnaire maternelle (MELK). Cette inhibition perturbe divers processus cellulaires, notamment la progression du cycle cellulaire, l'apoptose et le maintien des cellules souches . Le composé se lie au site de liaison à l'ATP de MELK, empêchant sa phosphorylation et son activation ultérieure .

Applications De Recherche Scientifique

MELK-8a (hydrochloride) has a wide range of applications in scientific research:

Mécanisme D'action

MELK-8a (hydrochloride) exerts its effects by selectively inhibiting the activity of maternal embryonic leucine zipper kinase (MELK). This inhibition disrupts various cellular processes, including cell cycle progression, apoptosis, and stem cell maintenance . The compound binds to the ATP-binding site of MELK, preventing its phosphorylation and subsequent activation .

Comparaison Avec Des Composés Similaires

Composés similaires

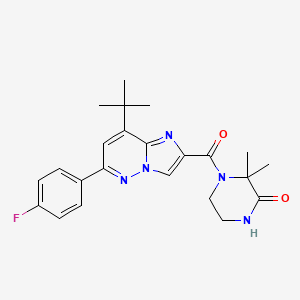

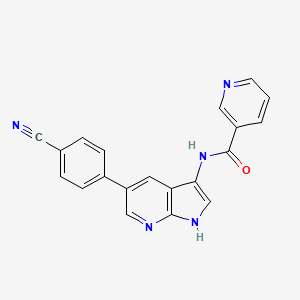

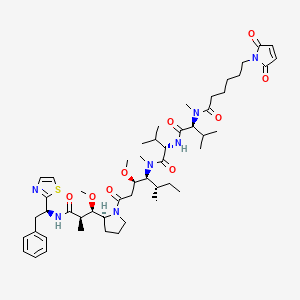

OTSSP167 : Un autre inhibiteur puissant de MELK avec des applications similaires dans la recherche sur le cancer.

JNJ-47117096 chlorhydrate : Un inhibiteur de kinase avec un profil de cible plus large, y compris MELK.

Sénnoside B : Un composé naturel ayant une activité inhibitrice des kinases, bien que moins spécifique que MELK-8a (chlorhydrate).

Unicité

MELK-8a (chlorhydrate) est unique en raison de sa grande sélectivité et de sa puissance pour l'inhibition de MELK. Il a une valeur IC50 de 2 nM, ce qui en fait l'un des inhibiteurs de MELK les plus puissants disponibles . Cette grande sélectivité réduit les effets hors cible, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N6O.ClH/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20;/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGMSRRNYDSRPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)